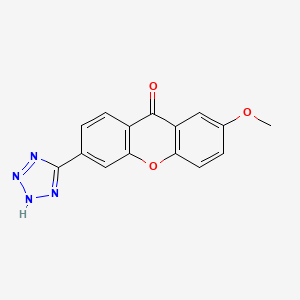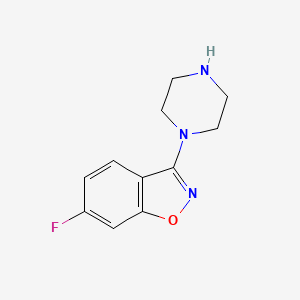
N-(propan-2-yl)-N-propylsulfamoyl chloride
描述
N-(propan-2-yl)-N-propylsulfamoyl chloride is an organosulfur compound with the molecular formula C6H14ClNO2S It is a sulfamoyl chloride derivative, characterized by the presence of both isopropyl and n-propyl groups attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-N-propylsulfamoyl chloride typically involves the reaction of sulfamoyl chloride with isopropylamine and n-propylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Sulfamoyl chloride+Isopropylamine+n-Propylamine→N-Isopropyl-N-(n-propyl)sulfamoyl chloride
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, industrial production may incorporate purification steps, such as distillation or recrystallization, to obtain high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
N-(propan-2-yl)-N-propylsulfamoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfamoyl chloride group can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the sulfur atom undergoes changes in its oxidation state.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonates: Formed through substitution reactions with alcohols.
Sulfonic Acids: Formed through hydrolysis.
科学研究应用
N-(propan-2-yl)-N-propylsulfamoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with sulfonamide moieties.
Industry: Utilized in the production of agrochemicals, dyes, and polymers, where its reactivity is harnessed for the synthesis of functional materials.
作用机制
The mechanism of action of N-(propan-2-yl)-N-propylsulfamoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the substitution of the chlorine atom. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.
相似化合物的比较
Similar Compounds
N,N-Dimethylsulfamoyl chloride: Similar in structure but with two methyl groups attached to the nitrogen atom.
N,N-Diethylsulfamoyl chloride: Contains two ethyl groups attached to the nitrogen atom.
N-Methyl-N-(n-propyl)sulfamoyl chloride: Has one methyl and one n-propyl group attached to the nitrogen atom.
Uniqueness
N-(propan-2-yl)-N-propylsulfamoyl chloride is unique due to the presence of both isopropyl and n-propyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This structural variation can lead to differences in physical properties, such as solubility and boiling point, as well as in its applications in synthesis and research.
属性
分子式 |
C6H14ClNO2S |
|---|---|
分子量 |
199.70 g/mol |
IUPAC 名称 |
N-propan-2-yl-N-propylsulfamoyl chloride |
InChI |
InChI=1S/C6H14ClNO2S/c1-4-5-8(6(2)3)11(7,9)10/h6H,4-5H2,1-3H3 |
InChI 键 |
PYNZMNMGUHSPTC-UHFFFAOYSA-N |
规范 SMILES |
CCCN(C(C)C)S(=O)(=O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-propyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B8487306.png)

![2-Amino-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B8487318.png)




![8-(3-Methoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8487383.png)
![3-[(Quinolin-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B8487390.png)
![5-[3-(Amino)propylthio]imidazo[1,2-a]pyridine](/img/structure/B8487396.png)

